Methyl hydroxycarbamate
Description
Contextualization within N-Hydroxycarbamate Chemistry
N-hydroxycarbamates are a class of organic compounds characterized by the R-O-CO-NHOH functional group. inchem.org This arrangement of atoms confers upon them a distinct reactivity profile. The presence of the N-hydroxyl group makes them derivatives of hydroxylamine (B1172632), and they can be considered as N-acylated hydroxylamines. wikipedia.org This structural feature is a key determinant of their chemical properties and biological activities, which has spurred considerable research interest.
The chemistry of N-hydroxycarbamates is diverse. They can undergo reactions at the nitrogen or the oxygen of the hydroxylamino group. scispace.com For instance, they can be acylated or alkylated, leading to a variety of derivatives. The nature of the substituent on the nitrogen atom influences the site of further reactions. Electron-withdrawing groups tend to favor reaction at the hydroxyl group, while electron-releasing groups direct reactions to the nitrogen atom. scispace.com
Academic Significance as a Synthetic Intermediate
The academic significance of methyl hydroxycarbamate lies primarily in its role as a versatile synthetic intermediate. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com
One of the key applications of N-hydroxycarbamates, including the methyl ester, is in the generation of acylnitroso species. These highly reactive intermediates can participate in a variety of cycloaddition reactions, such as the ene reaction, enabling the construction of complex heterocyclic frameworks. nih.gov This reactivity has been exploited in the synthesis of natural product analogs and other biologically active compounds. nih.gov
Furthermore, N-hydroxycarbamates serve as precursors to N-alkoxy-N-alkyl carbamates, which can be further converted to alkoxyalkylamines. These amines are important intermediates in the production of various useful compounds, including pesticides. google.com The ability to introduce both an alkoxy and an amino group makes this compound a strategic component in multistep synthetic sequences.
Historical Development of Hydroxycarbamate Research Methodologies
The investigation of hydroxycarbamates has evolved over time, driven by advancements in synthetic and analytical techniques. Early synthetic methods for N-hydroxycarbamates often involved the reaction of hydroxylamine with chloroformic acid esters. google.com For example, German Patent No. 3,245,503 describes the synthesis of (N-hydroxy) butyl carbamate (B1207046) by reacting hydroxylamine with butyl chloroformate. google.com While effective, this method utilized highly toxic and corrosive reagents like phosgene (B1210022) and chloroformates, prompting the search for safer and more environmentally benign alternatives. google.com
A significant development in the synthesis of N-hydroxycarbamates was the introduction of methods that avoid the use of chloroformates. A notable example is the reaction of a carbonic acid diester, such as dimethyl carbonate, with hydroxylamine in the presence of a base. google.com This approach offers a safer and more industrially viable route to these compounds, with high yields reported for the synthesis of this compound. google.com
The characterization of hydroxycarbamates has also seen considerable progress. In the mid-20th century, techniques like paper chromatography were employed to separate and identify N-hydroxycarbamates and their metabolites. acs.org The development of spectrophotometric methods allowed for the quantitative determination of hydroxylamine and its derivatives. scispace.comniscpr.res.in
The latter half of the 20th century and the beginning of the 21st century witnessed the widespread adoption of more sophisticated analytical techniques. The advent of high-performance liquid chromatography (HPLC) provided a powerful tool for the separation and analysis of carbamates, including N-hydroxycarbamates. nih.gov Initially, UV detectors were used, but the quest for greater sensitivity and specificity led to the coupling of HPLC with mass spectrometry (LC-MS). acs.org Techniques like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have become invaluable for the analysis of N-methyl carbamates, providing information on both the parent molecule and its characteristic fragments. acs.org Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities, allowing for detailed structural elucidation. nih.gov These modern analytical methods have been crucial in studying the metabolism, environmental fate, and complex reactions of hydroxycarbamates.
Detailed Research Findings
The synthesis of this compound has been a subject of focused research, with an emphasis on developing efficient and safe production methods.
A patented method describes the synthesis of (N-hydroxy) methylcarbamate with high yields. In one example, hydroxylamine sulfate (B86663) is reacted with dimethyl carbonate in methanol (B129727) at 10°C, with the dropwise addition of sodium methoxide (B1231860). This process resulted in the formation of (N-hydroxy) methyl carbamate with a yield of 88% based on the amount of hydroxylamine used. google.com In another variation of this method, reacting the same starting materials at 20°C for 5 hours resulted in a 95% yield of (N-hydroxy) methylcarbamate. google.com
The reaction conditions for these syntheses are noteworthy for being relatively mild, with temperatures ranging from -20°C to 100°C, and preferably between 0°C and 60°C to suppress side reactions. The reaction pressure can also be varied, with normal pressure to 2 kg/cm ² G being industrially preferable. google.com
The following interactive table summarizes the reaction conditions and yields for the synthesis of this compound as described in the patent literature.
| Reactants | Solvent | Base | Temperature | Time | Yield | Reference |
| Hydroxylamine hydrochloride, Dimethyl carbonate | Methanol | Sodium methoxide | 10°C | 3 hours | 88% | google.com |
| Hydroxylamine sulfate, Dimethyl carbonate | Methanol | Sodium methoxide | 20°C | 5 hours | 95% | google.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
584-07-6 |
|---|---|
Molecular Formula |
C2H5NO3 |
Molecular Weight |
91.07 g/mol |
IUPAC Name |
methyl N-hydroxycarbamate |
InChI |
InChI=1S/C2H5NO3/c1-6-2(4)3-5/h5H,1H3,(H,3,4) |
InChI Key |
MTIIEXDARCCRDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NO |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Hydroxycarbamate and Its Derivatives
Direct Synthesis Routes of Methyl Hydroxycarbamate
The direct synthesis of this compound (MHC) is primarily achieved through the reaction of hydroxylamine (B1172632) or its salts with suitable carbonyl compounds, such as chloroformates and carbonates, under controlled conditions.
A primary method for synthesizing this compound involves the acylation of hydroxylamine with a chloroformate, such as methyl chloroformate. scispace.comrsc.org This reaction is typically conducted in an alkaline medium to neutralize the hydrogen chloride byproduct and facilitate the nucleophilic attack of hydroxylamine on the chloroformate. scispace.comrsc.org The reaction can successively produce N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines if excess chloroformate is used. scispace.comrsc.org
A high-yield synthesis can be achieved by reacting hydroxylamine or its salt with methyl chloroformate where the chloroformate and a base are added simultaneously. google.com This technique helps to suppress the hydrolysis of the methyl chloroformate, a significant side reaction. google.com For instance, reacting hydroxylamine hydrochloride with chloromethylformate in dimethylformamide (DMF) in the presence of triethylamine (B128534) as a base is an effective laboratory procedure. gatech.edu Similarly, ethyl hydroxycarbamate has been prepared by reacting hydroxylamine hydrochloride with ethyl chloroformate in a sodium hydroxide (B78521) solution, demonstrating a general approach for this class of compounds. epo.orggoogle.com
An alternative and effective route to this compound uses dialkyl carbonates, such as dimethyl carbonate, as the acylating agent. smolecule.comgoogle.comgoogle.com This method avoids the use of more reactive and hazardous chloroformates. The reaction involves treating hydroxylamine or its salts (e.g., hydroxylamine sulfate) with dimethyl carbonate in the presence of a strong base. google.comgoogle.com
One documented procedure involves the reaction of hydroxylamine hydrochloride with dimethyl carbonate and potassium hydroxide (KOH) in water at low temperatures (0-5 °C), though this specific instance resulted in a modest yield of 12%. nih.gov Significantly higher yields can be obtained using different bases and solvents. For example, reacting hydroxylamine sulfuric acid salt with dimethyl carbonate using sodium methoxide (B1231860) in methanol (B129727) can produce this compound in yields as high as 95%. google.comgoogle.com The general reaction involves the nucleophilic substitution of a methoxy (B1213986) group from the dimethyl carbonate by the hydroxylamine. google.com
The yield and selectivity of this compound synthesis are highly dependent on the reaction parameters. Key factors for optimization include temperature, pH, choice of base, and the rate of reagent addition. google.comgoogle.comgoogle.com
In the chloroformate method, controlling the pH between 5 and 12 and maintaining a low temperature (0–10 °C) are crucial. google.com The simultaneous addition of the chloroformate and the base at a controlled rate prevents the accumulation of reactants and minimizes the hydrolysis of the chloroformate, leading to a higher yield of the desired product. google.com
For the carbonate route, reaction conditions have been systematically varied to maximize yield. The choice of base and reaction temperature are particularly influential. The use of sodium methoxide as a base in methanol has been shown to be highly effective. google.comgoogle.com As illustrated in the table below, slight adjustments in temperature and reaction time can significantly impact the final yield. A lower temperature (10 °C) with a slightly longer reaction time resulted in a higher yield compared to the reaction at 20 °C.
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Hydroxylamine sulfuric acid salt, Dimethyl carbonate | Sodium methoxide | Methanol | 20 | 2 | 88 | google.com |
| Hydroxylamine hydrochloride, Dimethyl carbonate | Sodium methoxide | Methanol | 10 | 3 | 95 | google.com |
| Hydroxylamine hydrochloride, Dimethyl carbonate | Potassium hydroxide | Water | 5 | 8 | 12 | nih.gov |
Preparation of Functionalized this compound Derivatives
Functionalized derivatives of this compound are important synthetic intermediates. These can be prepared by using substituted starting materials or by subsequent functionalization of the parent molecule.
N-substituted methyl hydroxycarbamates can be synthesized by starting with N-substituted hydroxylamines. For example, the reaction of N-methylhydroxylamine with alkyl chloroformates yields N-alkoxycarbonyl-N-methyl-hydroxylamines. scispace.comrsc.org
| Nitroarene Precursor | Chloroformate | Final N-Aryl-N-hydroxy Carbamate (B1207046) | Overall Yield (%) | Reference |
|---|---|---|---|---|
| Nitrobenzene | Benzyl chloroformate | Benzyl N-hydroxy-N-phenylcarbamate | 75 | organic-chemistry.org |
| 1-Chloro-4-nitrobenzene | Benzyl chloroformate | Benzyl N-(4-chlorophenyl)-N-hydroxycarbamate | 72 | organic-chemistry.org |
| 1-Methyl-2-nitrobenzene | Methyl chloroformate | Methyl N-hydroxy-N-(o-tolyl)carbamate | 65 | organic-chemistry.org |
| 1-Methoxy-4-nitrobenzene | Benzyl chloroformate | Benzyl N-hydroxy-N-(4-methoxyphenyl)carbamate | 68 | organic-chemistry.org |
The synthesis of O-substituted derivatives can be achieved by starting with an O-substituted hydroxylamine. For instance, O-methylhydroxylamine reacts with chloroformates to produce N-alkoxycarbonyl-O-methylhydroxylamines. scispace.comrsc.org
Direct alkylation of this compound itself can lead to a mixture of N- and O-alkylated products. For example, methylation of this compound with an agent like dimethyl sulfate (B86663) can be used to form (N-methoxy-N-methyl) methylcarbamate, an N,O-disubstituted product. google.comgoogle.com
Stereoselective Synthesis Strategies for Chiral Derivatives
The development of stereoselective synthesis strategies for chiral derivatives of carbamates, including those structurally related to this compound, is a significant area of research. These methods are crucial for accessing enantiomerically pure compounds, which is often a requirement for therapeutic applications.
One notable approach involves the enantioselective synthesis of cyclic carbamates from unsaturated basic amines and carbon dioxide, facilitated by a bifunctional organocatalyst. scispace.comnih.govacs.org This method can produce six-membered cyclic carbamates, which are constrained 1,3-amino alcohols with a chiral tertiary alcohol carbon, in good yields and with high levels of enantioselection. scispace.comnih.govacs.org The catalyst, a methoxy-quinoline-derived bifunctional bis(amidine)-triflimidic acid complex, is designed to stabilize a carbamic acid intermediate, activating it for subsequent enantioselective carbon-oxygen bond formation. nih.gov Spectroscopic analysis has provided insights into the dominant species under the reaction conditions. scispace.comnih.govacs.org Interestingly, achieving the highest consistency in this reaction requires a specific amount of water and the use of a non-crystalline form of the ligand. acs.org These chiral cyclic carbamates can be further functionalized; for instance, they can be converted to their corresponding chiral 1,3-aminoalcohols. nih.gov
Another strategy focuses on the asymmetric dearomatization of indole (B1671886) derivatives using N-hydroxycarbamates as nucleophiles. nih.govresearchgate.net This reaction, which employs a combination of a photocatalyst and a chiral phosphoric acid, allows indole derivatives to function as electrophiles. nih.gov This process yields a variety of fused indolines containing oxy-amines with moderate to high enantioselectivities. nih.govresearchgate.net Mechanistic studies suggest that two sequential single-electron transfer oxidations of the indole derivatives are key to generating a configurationally biased carbocation species, which is the source of stereochemical induction. nih.gov
The highly stereoselective Michael addition of lithium amide-type nucleophiles to α,β-unsaturated esters has also proven to be an effective method for preparing alicyclic β-amino acids in homochiral form. beilstein-journals.org For example, the use of (R)-N-benzyl-N-α-methylbenzylamine as a chiral nucleophile in conjugate additions has demonstrated excellent stereoselectivity. beilstein-journals.org
Furthermore, rhodium-catalyzed stereoselective amination of thioethers with N-mesyloxycarbamates represents another avenue for creating chiral sulfilimines. researchgate.net The use of specific additives like 4-dimethylaminopyridine (B28879) (DMAP) and a pyridinium (B92312) salt has been shown to enhance both the yield and the stereoselectivity of this reaction. researchgate.net
Table 1: Examples of Stereoselective Synthesis Strategies for Carbamate Derivatives
| Strategy | Reactants | Catalyst/Reagent | Product Type | Key Features |
| Enantioselective Cyclization | Unsaturated basic amine, CO2 | Bifunctional organocatalyst | Chiral cyclic carbamates | High enantioselectivity, uses CO2 at atmospheric pressure. scispace.comnih.gov |
| Asymmetric Dearomatization | Indole derivative, N-hydroxycarbamate | Photocatalyst, Chiral phosphoric acid | Fused indolines | Unlocks umpolung reactivity of indoles. nih.govresearchgate.net |
| Conjugate Addition | α,β-unsaturated ester, Chiral lithium amide | (R)-N-benzyl-N-α-methylbenzylamine | Chiral β-amino acid derivatives | Highly stereoselective. beilstein-journals.org |
| Thioether Amination | Thioether, N-mesyloxycarbamate | Rhodium catalyst with additives | Chiral sulfilimines | Additives enhance yield and stereoselectivity. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is driven by the need for more sustainable and environmentally benign chemical processes. This involves innovations in catalysis, the use of renewable feedstocks, and careful selection of solvents to minimize waste.
Catalyst Development for Sustainable Production
The development of efficient and reusable catalysts is a cornerstone of green chemistry. For carbamate synthesis, significant efforts have been made to replace hazardous reagents like phosgene (B1210022). hep.com.cnnih.gov
Heterogeneous catalysts, such as Zn/Al/Pb mixed oxides, have been shown to be effective and stable for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline. acs.org These catalysts can be prepared by facile coprecipitation and subsequent thermal annealing. acs.org Another example is the use of Au/Fe2O3 as a catalyst for the synthesis of hydroxy carbamates from carbon dioxide, epoxides, and amines, achieving high isolated yields. acs.org This catalyst is also reusable without significant loss of activity. acs.org
The use of polymer-supported catalysts, such as polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU), offers a sustainable approach to carbamate synthesis from CO2, amines, and alkyl halides. nih.gov This immobilized organic base facilitates the reaction under mild conditions and can be recovered and reused multiple times without a significant drop in the chemical yield of the carbamates, streamlining the purification process. nih.gov
Furthermore, niobium-based catalysts are gaining attention for the sustainable production of chemicals from biomass. researchgate.netrsc.org These catalysts, known for their strong surface acidity, non-toxicity, and stability, are effective in various transformations, including those relevant to producing precursors for carbamates. researchgate.net Digital technologies, including machine learning and artificial intelligence, are being integrated into catalyst design and process optimization to accelerate the development of sustainable chemical production. rsc.org
Utilization of Carbon Dioxide as a Feedstock
Carbon dioxide, an abundant and renewable C1 feedstock, is an attractive alternative to toxic reagents like phosgene and its derivatives for carbamate synthesis. nih.govhep.com.cnacs.orgnih.gov The chemical fixation of CO2 into valuable chemicals is a key area of green chemistry research. hep.com.cn
One successful strategy involves the reaction of CO2 with amines and alkyl halides in the presence of a base. acs.org A continuous-flow methodology has been developed that uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive to synthesize carbamates from CO2 and amines, significantly reducing reaction times compared to traditional methods. acs.orgnih.gov This approach avoids the need for a catalyst and allows for precise introduction of the gas. acs.orgnih.gov
The synthesis of cyclic carbamates from amino alcohols and CO2 is another important green route. rsc.org This can be achieved under mild conditions using an external base and a hydroxyl group activating reagent like p-toluenesulfonyl chloride (TsCl). rsc.org This method is applicable to the preparation of various 5- and 6-membered ring carbamates with high regio-, chemo-, and stereoselectivity. rsc.org
The use of CO2 in enantioselective reactions is also a significant advancement. As mentioned previously, bifunctional organocatalysts can facilitate the reaction of CO2 with unsaturated amines to produce chiral cyclic carbamates at atmospheric pressure. scispace.comnih.gov
Table 2: Research Findings on CO2 Utilization in Carbamate Synthesis
| Method | Reactants | Catalyst/Additive | Key Findings | Reference(s) |
| Continuous Flow Synthesis | CO2, Amines, Alkyl Halides | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Fast reaction time (50 min), good to excellent yields, catalyst-free. | acs.org, nih.gov |
| Cyclic Carbamate Synthesis | Amino Alcohols, CO2 | p-Toluenesulfonyl chloride (TsCl), Base | Mild conditions, high selectivity for 5- and 6-membered rings. | rsc.org |
| Enantioselective Cyclization | Unsaturated Basic Amine, CO2 | Bifunctional Organocatalyst | High enantioselectivity, atmospheric pressure CO2. | scispace.com, nih.gov |
| Three-Component Coupling | CO2, Amines, Alkyl Halides | Polymer-supported DBU (PS-DBU) | Reusable catalyst, streamlined purification, yields up to 95%. | nih.gov |
Solvent Selection and Waste Minimization in Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute a large portion of the material used in a chemical process. unb.br The goal is to use solvents that are less hazardous, recyclable, and have a lower environmental impact.
In the synthesis of N-hydroxycarbamate compounds, various solvents can be employed, including water, aliphatic alcohols (e.g., methanol, ethanol), aromatic hydrocarbons, ethers, and nitriles. google.com The choice of solvent can be optimized to facilitate the reaction and purification. For instance, when an aliphatic alcohol is used as the reaction medium, selecting an alcohol that corresponds to the ester group of the carbonate reactant can prevent transesterification. google.com
For certain carbamate syntheses, the reaction can be carried out without a solvent, which is an ideal scenario from a green chemistry perspective. google.comgoogle.com When a solvent is necessary, deep eutectic solvents (DESs) have been explored as a greener alternative for carbamate synthesis. acs.org
Waste minimization is another key principle. Traditional methods for carbamate synthesis often generate significant waste, such as the stoichiometric amounts of HCl produced when using alkyl chloroformates. acs.org The base-catalyzed Lossen rearrangement of hydroxamic acids with organic carbonates offers a method that produces little waste, and excess reagents can often be recycled through simple distillation. google.com The use of catalytic amounts of a tertiary amine in this process is advantageous as the base is not consumed, further reducing waste. google.com
The development of continuous-flow processes also contributes to waste minimization by often allowing for better control over reaction conditions, leading to higher selectivity and reduced byproduct formation. acs.orgnih.gov Furthermore, the use of immobilized catalysts, as discussed earlier, simplifies product isolation and catalyst recycling, thereby minimizing waste from purification steps. nih.gov
Chemical Reactivity and Mechanistic Studies of Methyl Hydroxycarbamate Systems
Hydrolysis and Decomposition Pathways
The stability of methyl hydroxycarbamate in aqueous environments is dictated by the pH, undergoing decomposition through distinct acid- and base-catalyzed pathways.
The acid-catalyzed hydrolysis of esters, a class of reactions to which the hydrolysis of this compound is analogous, typically proceeds via a bimolecular (A-2) mechanism. jcsp.org.pkchemguide.co.uklibretexts.org This mechanism is characterized by the involvement of a water molecule in the rate-determining step. jcsp.org.pk The catalytic species in aqueous acidic solutions is the hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org
The process begins with the protonation of the carbonyl oxygen atom of the carbamate (B1207046). chemguide.co.ukresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.orgresearchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net Following the formation of this intermediate, a proton is transferred to the nitrogen-bound hydroxyl group. The final steps involve the departure of the leaving group (hydroxylamine) and deprotonation of the resulting carboxylic acid species to regenerate the hydronium ion catalyst. chemguide.co.uk
Kinetic studies on analogous compounds, such as N-(4-substitutedaryl) succinimides, have shown that the rate of hydrolysis increases with acid concentration up to a certain point, after which the rate may decrease due to reduced water activity at very high acid concentrations. jcsp.org.pk The catalytic efficiency of different strong acids can vary, an order of HCl > H₂SO₄ > HClO₄ has been observed for some related substrates, which is characteristic of the A-2 mechanism. jcsp.org.pk
Table 1: Postulated Steps in the A-2 Mechanism for Acid-Catalyzed Hydrolysis of this compound
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Protonation of Carbonyl Oxygen | This compound, H₃O⁺ | Protonated this compound |
| 2 | Nucleophilic Attack by Water | Protonated this compound, H₂O | Tetrahedral intermediate |
| 3 | Proton Transfer | Tetrahedral intermediate | Protonated tetrahedral intermediate |
| 4 | Elimination of Leaving Group | Protonated tetrahedral intermediate | Methanol (B129727), protonated carbamic acid |
Under basic or alkaline conditions, this compound undergoes degradation through a different set of mechanisms. The primary nucleophile in base-catalyzed hydrolysis is the hydroxide (B78521) ion (OH⁻). researchgate.net The reaction is initiated by the attack of the hydroxide ion on the electrophilic carbonyl carbon of the carbamate.
Studies on related N-hydroxycarbamates reveal that the subsequent decomposition pathways can be complex. For N-methyl derivatives of aryl N-hydroxycarbamates studied between pH 7 and 9, degradation has been shown to proceed via a concerted mechanism, yielding the corresponding phenolate, carbonate, and methylamine (B109427) as final products. researchgate.net In contrast, the decomposition of phenyl N-hydroxycarbamates can lead to the formation of carbonate, nitrogen, and ammonia. researchgate.net The instability of this compound itself has been noted, with decomposition observed upon attempts to remove solvents like DMF at elevated temperatures. gatech.edu
Table 2: Potential Intermediates and Products in Base-Catalyzed Degradation
| Condition | Proposed Mechanism/Intermediate | Final Products |
|---|---|---|
| Alkaline Solution (pH 7-9) | Concerted mechanism for N-methyl analogs researchgate.net | Phenolate (for aryl derivatives), Carbonate, Methylamine researchgate.net |
Intramolecular rearrangements represent a potential reaction pathway for N-hydroxycarbamates, particularly for derivatives containing suitable aromatic systems. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from a heteroatom to a nucleophilic center within the same molecule. mdpi.comnumberanalytics.com This reaction typically proceeds under basic conditions through a spirocyclic Meisenheimer complex intermediate. numberanalytics.comresearchgate.net
While not a typical reaction for the parent this compound, this pathway is significant for its aryl derivatives. For example, 4-nitrophenyl N-hydroxy-N-methylcarbamate has been observed to undergo a Smiles rearrangement as its predominant degradation pathway in alkaline solutions. researchgate.netsci-hub.se This involves the transfer of the activated 4-nitrophenyl group from the carbamate oxygen to the nitrogen atom. researchgate.netresearchgate.net Kinetic experiments have affirmed the intramolecular nature of this type of rearrangement. acs.org
Another potential rearrangement for N-hydroxy derivatives is the Lossen rearrangement. However, studies on the acid and alkaline hydrolysis of various alkyl N-hydroxycarbamates have found no evidence for a Lossen-type rearrangement occurring during these processes. scispace.comrsc.org
Reactivity with Other Chemical Species
The hydroxyl group attached to the nitrogen atom in this compound is nucleophilic and can participate in substitution reactions. This reactivity allows for the derivatization of the molecule at the oxygen atom.
A key example is the O-alkylation of N-hydroxycarbamates. organic-chemistry.org Research has shown that tert-butyl N-hydroxycarbamate, a related compound, can be effectively O-alkylated by reacting it with the methanesulfonates of various alcohols. organic-chemistry.orgorganic-chemistry.org This reaction demonstrates the hydroxyl group acting as a nucleophile to displace the methanesulfonate (B1217627) leaving group. Similarly, O-arylation of hydroxylamine (B1172632) equivalents with aryl halides can be achieved, often using palladium catalysis. organic-chemistry.org Furthermore, alkyl N-hydroxycarbamates have been shown to react to form O-xanthydryl derivatives, providing additional evidence of the hydroxyl group's nucleophilic character. scispace.comrsc.org
While the nitrogen in this compound is not inherently electrophilic, the molecule can be converted into a potent electrophilic aminating agent. This is achieved by transforming the N-hydroxyl group into a good leaving group, thereby activating the nitrogen atom for nucleophilic attack. gatech.edu
A common strategy involves reacting the N-hydroxycarbamate with a sulfonyl chloride, such as mesitylsulfonyl chloride, to form an N-(sulfonyloxy)carbamate. gatech.edu The resulting compound, for instance, tert-butyl (mesitylsulfonyl)oxy(methyl)carbamate, becomes a suitable reagent for electrophilic amination reactions. gatech.edu The sulfonyloxy group is an excellent leaving group, facilitating the transfer of the nitrogen moiety to a nucleophile. gatech.edu Similarly, ethyl nosyloxycarbamate has been described as a versatile aminating agent that can generate a reactive carbonyl nitrene intermediate in the presence of a base. researchgate.net
Oxidation of N-hydroxycarbamates is another method to generate electrophilic species. researchgate.net Biocatalytic oxidation using enzymes like laccases or peroxidases can generate highly reactive acylnitroso intermediates under mild aqueous conditions. researchgate.net These intermediates can then react with various nucleophiles in C-N bond-forming reactions. researchgate.net Synergistic catalytic systems, such as Rh/Cu, have also been employed to oxidize N-hydroxycarbamates to generate nitrosocarbonyl compounds that act as electrophiles in C-H activation reactions. researchgate.net
Table 3: Examples of Electrophilic Activation of N-Hydroxycarbamates
| Activating Reagent/Method | Activated Intermediate/Species | Application |
|---|---|---|
| Mesitylsulfonyl chloride | N-(mesitylsulfonyl)oxycarbamate gatech.edu | Electrophilic amination gatech.edu |
| Nosyl chloride | N-(nosyloxy)carbamate researchgate.net | Electrophilic amination, aziridination researchgate.net |
| Laccase/Peroxidase Oxidation | Acylnitroso species researchgate.net | Enzymatic aminations (ene-type reactions) researchgate.net |
Compound Names Mentioned
| Chemical Name |
| 4-nitrophenyl N-hydroxy-N-methylcarbamate |
| 4-nitrophenyl N-hydroxycarbamate |
| Acetic anhydride |
| Acetylfuran |
| Aluminum trichloride |
| Ammonia |
| Benzene |
| Benzyl N-hydroxycarbamate |
| Carbonate |
| Carbonyl nitrene |
| Diethyl N-Boc-iminomalonate |
| Dimethyl ethylidenemalonate |
| Ethyl nosyloxycarbamate |
| Ethanoic acid |
| Ethanol |
| Ethyl acetate |
| Ethyl chloroformate |
| Galanthamine |
| Glycerol |
| Glycerol triacetate (Triacetin) |
| Hydrochloric acid |
| Hydroxylamine |
| Isobutyl chlorocarbonate |
| Mesitylsulfonyl chloride |
| Methanol |
| Methyl acetate |
| Methylamine |
| This compound |
| N-Boc-D-serine |
| N-Boc-N-methylhydroxylamine |
| N-methylmorpholine |
| Naltrexone hydrochloride |
| Perchloric acid |
| Phenyl N-hydroxycarbamate |
| Sodium hydride |
| Sodium periodate |
| Succinimide |
| Sulfuric acid |
| tert-butyl (mesitylsulfonyl)oxy(methyl) carbamate |
| tert-butyl D-lactate |
| tert-butyl N-hydroxycarbamate |
| Thionyl chloride |
| Toluene |
| Trifluoroacetic acid |
| Water |
| Zinc |
Reaction Dynamics and Quantum Mechanical Tunneling Effects in Related Carbamate Systems
The study of reaction dynamics provides insight into the detailed atomic motions that occur during a chemical transformation, moving beyond the static picture of reactants, transition states, and products. For carbamate systems, computational chemistry, particularly density functional theory (DFT) and ab initio molecular dynamics, has become an essential tool for mapping these complex reaction pathways. nih.govchemrxiv.org
Theoretical studies on the degradation of carbamate pesticides by hydroxyl radicals have been conducted using dual-level direct dynamics methods. These investigations calculate potential energy surfaces and reaction rate constants, often incorporating canonical variational transition state theory (VTST) with corrections for quantum effects like small-curvature tunneling. acs.org Such studies have indicated that hydrogen abstraction from a methyl group can be a primary reaction channel. acs.org The reaction of CO2 with amines to form carbamic acid, a fundamental step in both carbamate synthesis and decomposition, is understood to proceed through a concerted, single-step mechanism involving a four-membered transition state. nih.gov The energy barrier for this process is significantly influenced by the solvent, with polar solvents like water lowering the activation energy compared to the gas phase. nih.gov
Quantum mechanical tunneling (QMT) is a phenomenon where a particle penetrates a potential energy barrier that it classically lacks the energy to surmount. nih.govresearchgate.net This effect is most prominent for light particles like electrons and hydrogen atoms and can lead to reaction rates that are significantly faster than predicted by classical transition state theory, especially at low temperatures. nih.govnih.govresearchgate.net In some cases, QMT can even dictate the reaction outcome, favoring a pathway with a higher energy barrier if that barrier is narrower, a concept known as tunneling control. nih.govresearchgate.net
While direct experimental or computational studies on QMT in this compound itself are not extensively documented, research on closely related molecules provides compelling evidence for its potential importance. A significant example is methylhydroxycarbene (H3C-C-OH), a related C3H4O isomer. nih.gov At cryogenic temperatures (11 K), methylhydroxycarbene was observed to rearrange almost exclusively to acetaldehyde, a process that involves a acs.orgnih.govhydrogen shift. nih.govresearchgate.net This reaction proceeds via tunneling through a high energy barrier of 28.0 kcal/mol, with a half-life of about one hour. nih.govresearchgate.net Notably, the alternative isomerization to vinyl alcohol, which has a much lower classical barrier (22.6 kcal/mol), is suppressed because its corresponding potential energy barrier is wider, making tunneling less probable. nih.govresearchgate.net This demonstrates that tunneling can supersede classical kinetic control. nih.govresearchgate.net
Ab initio ring polymer molecular dynamics (RPMD) simulations, which incorporate nuclear quantum effects, have successfully modeled the tunneling-controlled kinetics in methylhydroxycarbene, yielding rate constants that align well with experimental data. nih.govchemrxiv.orgacs.org These findings underscore the feasibility of using advanced computational methods to investigate reaction mechanisms where quantum tunneling is dominant. nih.govchemrxiv.orgacs.org Given that the decomposition and reaction of this compound can involve hydrogen or proton transfers, the principles of QMT observed in methylhydroxycarbene suggest that tunneling could play a significant, if not controlling, role in its reactivity profile under certain conditions.
Stability Studies in Aqueous Solution and Diverse Chemical Environments
The stability of this compound and related compounds is highly dependent on the chemical environment, particularly pH, temperature, and the presence of nucleophiles or catalysts.
In aqueous solutions, the stability of N-hydroxycarbamates is markedly influenced by pH. Studies on aryl N-hydroxy-N-methylcarbamate analogues provide detailed mechanistic insights. rsc.orgresearchgate.net At a pH range of 7 to 9, these compounds undergo degradation to the corresponding phenol (B47542) or phenolate, carbonate, and methylamine through a concerted mechanism. rsc.org However, at a pH above 9, the reaction becomes kinetically more complex, proceeding as a consecutive two-step reaction. rsc.org For some N-monosubstituted carbamates of phenols, which are generally labile, hydrolysis is a key degradation pathway. acs.org In contrast, certain carbamate structures, such as those integrated into polyhedral borane (B79455) closomers, have been found to be hydrolytically stable across a broad pH range of 2 to 12. nih.gov No evidence of a Lossen-type rearrangement has been observed during the acid or alkaline hydrolysis of N-hydroxycarbamate derivatives. scispace.comresearchgate.net
The following table presents data on the decomposition of several N-methylcarbamate pesticides in aqueous environments, illustrating the influence of pH and temperature on their stability.
The thermal stability of carbamates has also been investigated. The thermal decomposition of O-methyl-N-alkyl carbamates in the gas phase occurs at temperatures between 250 and 600 °C, yielding the corresponding isocyanate and methanol. mdpi.com Studies on the thermal cracking of methyl N-phenyl carbamate show very slow conversion at 200 °C in the absence of a catalyst, but the process can be accelerated with various catalysts. researchgate.net For instance, the decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C is a unimolecular reaction that yields N-methylaniline, carbon dioxide, and ethylene. researchgate.net The decomposition of carbamates derived from tertiary alcohols is also understood to proceed via a polar, but not fully ionic, reaction mechanism involving C-H bond fission in the rate-determining step. rsc.org
The table below summarizes findings on carbamate stability under different non-hydrolytic conditions.
Theoretical and Computational Chemistry of Methyl Hydroxycarbamate
Electronic Structure Characterization via Quantum Chemistry
Quantum chemistry provides powerful tools for the detailed characterization of the electronic structure of molecules like methyl hydroxycarbamate. youtube.com These computational methods allow for the precise calculation of molecular geometries, orbital energies, and other electronic properties that govern the molecule's reactivity and behavior.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the equilibrium structure of molecules. DFT, particularly using the B3LYP hybrid functional, has been shown to be highly effective for carbamate (B1207046) systems. For the related compound methylcarbamate, calculations using the B3LYP functional with a 6-311++G(2d,p) basis set provide a highly accurate reproduction of experimental geometric parameters.
These calculations reveal that the inclusion of electron correlation is crucial for accurately determining the geometry. Neglecting these effects can lead to incorrect predictions, such as forcing the amino group into a planar configuration with the molecular framework. The optimized geometry from these high-level calculations provides a solid foundation for further analysis of the molecule's properties.
Below are the calculated equilibrium structural parameters for methylcarbamate, which serve as a reliable model for this compound.
Table 1: Calculated Equilibrium Structural Parameters of Methylcarbamate using DFT B3LYP/6-311++G(2d,p)
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C=O | 1.216 | O=C-N | 125.9 |
| C-N | 1.371 | O=C-O | 124.7 |
| C-O(ester) | 1.355 | N-C-O | 109.4 |
| O-C(methyl) | 1.441 | C-O-C | 116.2 |
| N-H1 | 1.011 | H1-N-C | 117.9 |
| N-H2 | 1.015 | H2-N-C | 116.5 |
Data sourced from quantum-chemical calculations on methylcarbamate.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. edu.krd The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). edu.krdresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. mdpi.com
In the context of methylcarbamate derivatives, computational studies indicate that their reaction mechanisms often involve the carbamate acting as an electrophile. This means that the reaction is primarily governed by the interaction between the LUMO of the carbamate and the HOMO of a nucleophile. The Mulliken charge distribution analysis further supports this, showing that the carbonyl carbon atom in carbamates is highly electrophilic.
Table 2: Calculated Frontier Orbital Energies for a Representative Carbamate (Phenyl Methylcarbamate)
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO (Lowest Unoccupied Molecular Orbital) | -0.52 |
| HOMO (Highest Occupied Molecular Orbital) | -6.75 |
| HOMO-LUMO Gap (ΔE) | 6.23 |
Data calculated for phenyl methylcarbamate in water solvent using DFT B3LYP/6-31G. This serves as an illustrative example for the carbamate functional group.
Computational Reaction Pathway Elucidation
Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed potential energy surface and understand the mechanistic steps involved.
A transition state represents the highest energy point along a reaction coordinate, acting as the "peak of the mountain" that reactants must cross to become products. youtube.com Identifying the structure and energy of this transient state is crucial for understanding reaction mechanisms and calculating reaction rates. youtube.com Computational methods, such as DFT, allow for the precise location of transition state structures and the calculation of the activation energy barrier.
For instance, in the synthesis of carbamates, catalysts are often essential to overcome high energy barriers. Computational studies on the Pd(PPh₃)₄-catalyzed formation of a carbamate derivative demonstrated the catalyst's role in lowering activation energies for key steps like dehydrogenation and chlorine elimination. Calculations revealed that one reaction pathway involved a significant energy barrier of 244.1 kcal/mol for a dehydrogenation step, highlighting the necessity of a catalytic route to make the reaction feasible.
In the study of the Pd-catalyzed carbamate formation, two distinct pathways were identified and computationally validated.
Pathway 2 , while having an initial positive energy, contributed to the regeneration of key intermediates, ultimately leading to a combined net reaction energy of -238.7 kcal/mol for both pathways.
This computational validation confirmed that the reaction could proceed efficiently through a combination of both pathways, leading to the desired carbamate product while ensuring catalyst regeneration. Such insights are invaluable for optimizing reaction conditions and catalyst design to enhance product yield and selectivity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, MD simulations are essential for exploring the vast landscape of possible three-dimensional shapes, or conformations, that the molecule can adopt.
The process begins by generating a wide range of initial conformations. These structures are then subjected to energy minimization and optimization to find stable, low-energy states on the potential energy surface. By simulating the molecule's movement in a given environment (e.g., in a solvent like water) over a period of time, MD can reveal the most populated conformational families and the dynamics of transitioning between them.
For carbamate-containing molecules, conformational analysis has shown that specific dihedral angles are preferentially populated due to factors like steric interactions and internal hydrogen bonding. The results from these simulations can be used to calculate the relative Gibbs free energies of different conformers, identifying the most stable structures. These theoretical findings can then be validated by comparing simulated spectroscopic data (like IR or NMR spectra) with experimental measurements, providing a comprehensive understanding of the molecule's structural preferences in solution.
Quantitative Structure-Reactivity Relationship (QSAR) Studies (Conceptual Framework)
Quantitative Structure-Reactivity Relationship (QSAR) studies are computational modeling methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological activities. slideshare.netlibretexts.org The fundamental principle is that the reactivity and other properties of a chemical are intrinsically linked to its molecular structure. slideshare.net By quantifying structural features, QSAR models can predict the activity of new or untested compounds, making it a cost-effective tool in drug discovery, toxicology, and environmental science. nih.govnih.gov For this compound and its derivatives, a QSAR approach can elucidate the specific molecular features that govern their reactivity and potential biological interactions.
The development of a QSAR model follows a structured process:
Data Set Selection: A series of structurally related compounds with experimentally determined activities is chosen. For a study involving this compound, this would include a library of its derivatives with varying substituents.
Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound in the series. nih.gov These can be categorized as physicochemical, electronic, steric, or topological, among others.
Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors (independent variables) to the observed reactivity or activity (dependent variable). nih.gov
Model Validation: The predictive power and robustness of the model are rigorously tested. This often involves internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. nih.govresearchgate.net
In the context of carbamates, QSAR and the related Quantitative Structure-Toxicity Relationship (QSTR) models have been developed to predict various endpoints, from enzyme inhibition to toxicity. nih.govnih.gov These studies highlight the types of descriptors that are often crucial for modeling the behavior of the carbamate functional group. For instance, studies on carbamate-based inhibitors of acetylcholinesterase have shown that properties like the Connolly Accessible Area (a measure of molecular surface area), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and hydrogen bond characteristics are significant predictors of activity. nih.govplos.org
For a hypothetical QSAR study on a series of this compound derivatives, a range of descriptors would be calculated to capture the structural variations and their potential influence on reactivity. Density Functional Theory (DFT) is a common method used to calculate many of these quantum chemical descriptors. nih.gov
Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Derivatives
| Descriptor Class | Specific Descriptor | Description | Relevance to Reactivity |
| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. nih.gov | |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | |
| Physicochemical | LogP | The logarithm of the octanol/water partition coefficient; a measure of hydrophobicity. | Affects transport and distribution in biological systems. nih.gov |
| Molar Refractivity (MR) | A measure of the total polarizability of a molecule. | Relates to the volume of the molecule and London dispersion forces. researchgate.net | |
| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. | Correlates with molecular shape and size. researchgate.net |
| Balaban Centric Index (BAC) | A topological index that quantifies the "centricity" or branching of a molecule. | Can be related to steric hindrance and molecular compactness. researchgate.net | |
| Steric | Connolly Accessible Area | The surface area of a molecule that is accessible to a solvent probe. | Important for receptor binding and intermolecular interactions. nih.govplos.org |
A typical QSAR model is expressed as a mathematical equation. For example, a study on a series of carbamate derivatives found a correlation for their inhibitory activity (expressed as pIC50) of the following form:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε
Where βn are the regression coefficients for each descriptor and ε is the error term. libretexts.org
Research on carbamate anticonvulsants successfully identified five key structural descriptors through principal component analysis and multiple linear regression, leading to a model that could predict biological activity with high accuracy. nih.gov Similarly, QSAR studies on other carbamates have demonstrated significant correlations between activity and parameters like molar refractivity (MR), molecular weight (MW), and various connectivity indices. researchgate.net
The conceptual framework for a QSAR study of this compound would involve synthesizing a series of derivatives, experimentally measuring their reactivity (e.g., rate constants for a specific reaction), calculating a wide array of molecular descriptors, and then employing statistical methods to build and validate a predictive model. The resulting model would provide valuable insights into the structure-reactivity landscape of this class of compounds.
Advanced Analytical Methodologies for Methyl Hydroxycarbamate Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are central to isolating methyl hydroxycarbamate from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed, each with specific applications in the analysis of this compound.
High-performance liquid chromatography is a versatile and widely used technique for the analysis of N-methylcarbamates. epa.govepa.gov Reversed-phase HPLC (RP-HPLC) is a common approach for the separation of this compound and related compounds. sielc.comresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Method development often utilizes C8 or C18 reversed-phase columns. epa.govnih.gov The mobile phase typically consists of a mixture of water with an organic modifier like methanol (B129727) or acetonitrile. sielc.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve better separation of a wide range of carbamates. ingenieria-analitica.com For detection, UV spectrophotometry is frequently used, with the detection wavelength set to maximize the absorbance of the analyte. researchgate.netnih.gov
For enhanced sensitivity and selectivity, especially in complex matrices, post-column derivatization with a fluorescent agent like o-phthalaldehyde (B127526) (OPA) is a well-established technique. epa.govingenieria-analitica.com In this method, after the analyte is separated on the HPLC column, it is hydrolyzed to methylamine (B109427), which then reacts with OPA and a mercaptan to form a highly fluorescent derivative that can be detected with a fluorescence detector. epa.govingenieria-analitica.com
Validation of an HPLC method is crucial to ensure its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, and recovery. Linearity is assessed by analyzing a series of standard solutions of known concentrations to establish a calibration curve. researchgate.net Precision is determined by repeatedly analyzing a sample and is often expressed as the relative standard deviation (RSD). nih.gov Accuracy is the closeness of the measured value to the true value, and recovery studies are performed by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. researchgate.net
Table 1: Example of HPLC Method Parameters for Carbamate (B1207046) Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (Ex: 340 nm, Em: 455 nm) with post-column derivatization |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. birchbiotech.comthermofisher.com However, due to the polarity and potential thermal lability of this compound, direct analysis by GC can be challenging. To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. researchgate.net
Common derivatization techniques for compounds with active hydrogens, such as the hydroxyl and amine groups in this compound, include silylation and acylation. gcms.cz Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. gcms.cz Flash alkylation in the injector port is another technique that can be used for the methylation of carbamates. scispec.co.th
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. thermofisher.com The choice of the stationary phase of the column is critical for achieving good separation. birchbiotech.com A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) as a detector (GC-MS) provides both quantification and structural confirmation. nih.govspkx.net.cn GC-MS is particularly valuable for purity analysis as it can separate and identify impurities based on their mass spectra. scispec.co.thnih.gov The purity of the sample can be determined by calculating the peak area of the target compound relative to the total area of all peaks in the chromatogram. birchbiotech.comyoutube.com
Table 2: Typical GC-MS Conditions for Derivatized Carbamate Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, ramped to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Spectroscopic Characterization in Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. jackwestin.commsu.edu Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum, the chemical shift of a proton provides information about its electronic environment. libretexts.org For this compound (CH₃OC(O)NHOH), one would expect distinct signals for the methyl (CH₃) protons, the amine (NH) proton, and the hydroxyl (OH) proton. The integration of these signals corresponds to the number of protons in each environment. libretexts.org Spin-spin coupling between neighboring non-equivalent protons can lead to the splitting of signals into multiplets, providing information about the connectivity of the atoms. jackwestin.com
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. uobasrah.edu.iq For this compound, signals corresponding to the methyl carbon and the carbonyl carbon would be expected at characteristic chemical shifts. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to determine the direct connectivity between protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~3.7 | ~53 |
| C=O | - | ~158 |
| NH | Variable | - |
| OH | Variable | - |
Note: The chemical shifts for NH and OH protons can be broad and their position can vary depending on the solvent and concentration.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O (carbonyl), and C-O functional groups. The stretching vibrations of the N-H and O-H groups typically appear as broad bands in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the carbamate would exhibit a strong absorption band around 1700-1730 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While simple carbamates may not have strong chromophores that absorb in the visible region, the carbonyl group allows for absorption in the UV region. UV-Vis spectroscopy is often coupled with HPLC for quantitative analysis, where the detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |
| N-H | Stretch | 3200-3500 |
| O-H | Stretch | 3200-3600 (broad) |
| C-H (methyl) | Stretch | 2850-3000 |
| C=O (carbonyl) | Stretch | 1700-1730 |
| C-O | Stretch | 1000-1300 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. impactanalytical.combiopharmaspec.com When coupled with a separation technique like GC or LC, it becomes a highly sensitive and specific tool for both qualitative and quantitative analysis. thermofisher.comnih.gov
In mass spectrometry, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which provides the molecular weight of the compound. impactanalytical.com The molecular formula of this compound is C₂H₅NO₃, corresponding to a molecular weight of approximately 91.07 g/mol . smolecule.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Under the high-energy conditions of electron ionization (EI) in GC-MS, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. msu.educhemguide.co.uk The fragmentation pattern is like a molecular fingerprint and can be used to elucidate the structure of the compound. whitman.edulibretexts.org Common fragmentation pathways for carbamates include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. nih.govmiamioh.edu For this compound, potential fragmentation could involve the loss of a methoxy (B1213986) radical (•OCH₃) or the hydroxylamino group (•NHOH).
Table 5: Potential Mass Spectrometric Fragments of this compound
| Fragment Ion | Proposed Structure | m/z |
| [M]⁺ | [CH₃OC(O)NHOH]⁺ | 91 |
| [M - OCH₃]⁺ | [C(O)NHOH]⁺ | 60 |
| [M - NHOH]⁺ | [CH₃OC(O)]⁺ | 59 |
| [M - C(O)O]⁺ | [CH₃NHOH]⁺ | 48 |
Lack of Specific Research Data on this compound Analysis by Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures. ijarnd.comnih.govchromatographytoday.com Commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.gov These techniques are widely used for the identification and quantification of various compounds, including the general class of N-methylcarbamates, in diverse matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. chemijournal.comthermofisher.com For less volatile compounds, derivatization is often employed to increase their amenability to GC analysis. thermofisher.com The mass spectrometer provides detailed structural information based on the fragmentation patterns of the ionized molecules, which aids in their identification. chemguide.co.uklibretexts.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. chemijournal.com LC-MS, and particularly its tandem mass spectrometry configuration (LC-MS/MS), offers high sensitivity and selectivity for the analysis of trace levels of compounds in complex samples. nih.gov The technique is extensively used in metabolomics and for the analysis of pesticide residues, including various carbamates. nih.govnih.govnih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of charged and highly polar compounds. researchgate.net
While these techniques are theoretically applicable to the analysis of this compound, the absence of specific studies in the available scientific literature prevents a detailed discussion of its particular analytical behavior, including retention characteristics, ionization efficiency, and mass spectral fragmentation patterns. Consequently, the generation of specific data tables and detailed research findings as requested is not feasible at this time.
Applications in Chemical Synthesis and Materials Science Excluding Specific End Product Clinical/safety Data
Utilization as Protecting Groups in Organic Synthesis
In the complex world of organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. A protecting group must be easy to introduce, stable under a specific set of reaction conditions, and straightforward to remove in high yield when its job is done. organic-chemistry.org
Carbamates are widely recognized as effective protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.com By converting a nucleophilic amino group into a carbamate (B1207046), its reactivity towards electrophiles is significantly diminished. organic-chemistry.org This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry and the synthesis of complex natural products. masterorganicchemistry.com The methyl carbamate group, specifically, can be introduced by reacting a primary amine with methyl chloroformate. chemistrytalk.org
While direct literature on methyl hydroxycarbamate as a protecting group is less common than for its N-substituted counterparts like Boc- or Cbz-protected hydroxylamines, the underlying principle applies. The N-hydroxy functionality can be protected, for instance, by alkylation or acylation. More relevant is the use of related N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, which serve as precursors for O-substituted hydroxylamines. organic-chemistry.org In a typical sequence, the alcohol is activated (e.g., as a methanesulfonate) and then reacted with a protected hydroxylamine (B1172632) like tert-butyl N-hydroxycarbamate. The protecting group (in this case, the tert-butyl group) is then removed under acidic conditions to liberate the desired O-substituted hydroxylamine. organic-chemistry.org This strategy highlights the role of the carbamate structure in facilitating the synthesis of complex hydroxylamine derivatives.
Table 1: Common Protecting Groups in Organic Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) masterorganicchemistry.com |
| Carboxybenzyl | Cbz, Z | Amine | Catalytic Hydrogenation masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) masterorganicchemistry.com |
| Acetyl | Ac | Alcohol, Amine | Acid or Base libretexts.org |
| Benzyl | Bn | Alcohol | Hydrogenolysis libretexts.org |
| Tetrahydropyranyl | THP | Alcohol | Acid libretexts.org |
| Trimethylsilyl (B98337) | TMS | Alcohol | Acid or Fluoride Ion libretexts.org |
Role as Key Building Blocks for Complex Molecular Architectures
A chemical building block is a relatively simple molecule that can be used as a starting unit in the synthesis of more complex compounds. fluorochem.co.uk These precursors are chosen for their structural features and reactivity, which allow for the assembly of sophisticated molecular frameworks. fluorochem.co.uk this compound and its derivatives fit this description perfectly, serving as versatile synthons in organic chemistry.
Their utility as building blocks stems from the multiple reaction sites within the molecule. For example, tert-butyl N-hydroxycarbamate is used in the preparation of aziridines and other complex structures with applications in pharmaceuticals and agrochemicals. lookchem.com The general structure of N-hydroxycarbamates allows them to be key intermediates in the synthesis of various bioactive molecules. The ability to undergo diverse reactions such as oxidation, reduction, and nucleophilic substitution makes them valuable components in synthetic pathways.
Aromatic diamines and lactones, which can be derived from the breakdown of certain polymers, are themselves crucial building blocks for high-value materials like polyimides and biodegradable polylactones. nih.gov This illustrates a broader chemical principle where intermediates derived from one process become the foundational units for another, a role that simple carbamates can fulfill. The strategic use of such building blocks is essential for creating novel compounds for medicinal chemistry, chemical biology, and materials science. fluorochem.co.ukresearchgate.netnih.gov
Catalytic Roles and Mechanisms in Organic Reactions
While this compound itself is not typically recognized as a catalyst, N-hydroxycarbamates can be key reactants in catalyzed reactions. For instance, they are used in the copper-catalyzed α-amination of carbonyl compounds. acs.org In these reactions, the N-hydroxycarbamate is oxidized in situ to form a highly reactive nitrosoformate intermediate, which then acts as an electrophilic source of nitrogen. This process merges aerobic oxidation with Lewis acid catalysis to efficiently form new carbon-nitrogen bonds. acs.org
Furthermore, metal-organic frameworks (MOFs) have been employed as heterogeneous catalysts for reactions involving N-hydroxycarbamates. For example, the MOF UiO-66-NH2 has been shown to catalyze the conversion of N-hydroxycarbamates into N-hydroxy-oxazolidinones. csic.es This demonstrates how the reactivity of the carbamate can be harnessed and directed by a catalytic system. The catalytic cycle in such reactions often involves the coordination of the substrate to the metal centers within the MOF, followed by a transformation facilitated by the unique environment of the framework. csic.es
The study of catalytic mechanisms often involves understanding how different functional groups interact with the catalyst. For example, in ruthenium-catalyzed C-H bond amidation reactions, the presence of specific groups on the reactants can direct the catalyst to a particular site on the molecule, leading to highly selective transformations. udg.edu While not directly involving this compound, these principles illustrate the potential for its functional groups to participate in and be influenced by catalytic processes.
Precursors for Polymer and Advanced Material Development (e.g., Polyurethanes, Resins)
Polyurethanes (PUs) are a major class of polymers characterized by the presence of carbamate (urethane) linkages. wikipedia.org Traditionally, they are synthesized by the reaction of diisocyanates with polyols. wikipedia.org However, due to the toxicity of isocyanate precursors, significant research has focused on developing non-isocyanate polyurethanes (NIPUs). mdpi.comresearchgate.net
One of the foundational routes to NIPUs involves the reaction of diamines with cyclic carbonates, which generates polyhydroxy-urethanes (PHUs). mdpi.com An alternative pathway, first reported in 1957, involves the formation of β-hydroxycarbamates, which are then subjected to polycondensation via a transesterification reaction to form the polymer. researchgate.net This highlights the potential role of hydroxycarbamate structures as monomers for PU synthesis.
Methyl carbamate itself is used as an industrial intermediate in the production of dimethylol methyl carbamate-based resins. nih.gov Additionally, carbohydrate-based monomers can be converted into polyurethanes without the use of toxic phosgene (B1210022) or isocyanates. conicet.gov.ar In some of these environmentally friendly methods, primary hydroxyl groups are activated with phenoxycarbonyl groups, which can then react with diamines to yield polyurethanes. conicet.gov.ar These strategies underscore the versatility of the carbamate functional group as a precursor to advanced polymers and resins. The resulting materials find applications as coatings, foams, adhesives, and more, with properties that can be tuned by the choice of monomers. nih.govresearchgate.net
Table 2: Comparison of Polyurethane Synthesis Routes
| Synthesis Route | Monomers | Key Linkage Formed | Environmental/Safety Consideration |
|---|---|---|---|
| Traditional Isocyanate Route | Diisocyanates, Polyols | Urethane | Involves highly toxic isocyanate precursors. wikipedia.org |
| Non-Isocyanate (NIPU) Route 1 | Cyclic Carbonates, Diamines | Hydroxy-Urethane | Avoids isocyanates; often produces PHUs. mdpi.com |
Industrial Chemical Intermediates and Feedstocks
An industrial chemical intermediate is a compound that is produced in a chemical process and then used as a raw material for the synthesis of other products. clariant.com N-hydroxycarbamate compounds, including this compound, are valuable intermediates for the production of various useful chemicals, particularly in the pharmaceutical and agricultural sectors. google.comgoogle.com
Patented industrial methods describe the production of N-hydroxycarbamates from non-toxic, easily handled materials like a carbonic acid diester (e.g., dimethyl carbonate) and hydroxylamine, avoiding the use of highly toxic and corrosive reagents like phosgene or chloroformic esters that were used in older methods. google.com This makes the industrial production of these intermediates safer and more economical.
Once produced, the N-hydroxycarbamate can be converted into other important compounds. For example, it can be alkylated to produce (N-alkoxy-N-alkyl) carbamate compounds. These, in turn, can be hydrolyzed and decarboxylated to yield alkoxyalkylamines, which are themselves intermediates for products like pesticides. google.com Methyl carbamate is also a known intermediate in the manufacture of certain resin systems. nih.gov The transformation of polyurethane waste via methanolysis can also generate methyl carbamates as byproducts, which, although sometimes considered low-value, represent a potential feedstock for other chemical processes in a circular economy context. nih.gov
Future Research Perspectives and Emerging Challenges
Development of Novel Synthetic Pathways with Enhanced Efficiency and Atom Economy
Future endeavors will likely explore enzymatic esterification and other biocatalytic approaches as greener alternatives to conventional synthesis. researchgate.net The development of novel catalysts, including metal-free options and recyclable catalytic systems, will also be crucial. beilstein-journals.orgd-nb.info The goal is to devise synthetic strategies that are not only high-yielding but also environmentally benign, reducing the reliance on hazardous reagents and solvents. jocpr.comrsc.org
Table 1: Comparison of Synthetic Approaches for Carbamates
| Synthetic Route | Advantages | Disadvantages | Key Research Focus |
| Conventional Chemical Synthesis | Well-established methods | Often involves toxic reagents (e.g., phosgene (B1210022) derivatives), can have low atom economy. mdpi.com | Development of safer and more efficient catalysts. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net | Can have limitations in substrate scope and reaction rates. | Enzyme engineering to improve catalytic efficiency and substrate specificity. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. mdpi.comresearchgate.net | Initial setup costs can be high. | Integration with in-line purification and analysis. |
| Multi-component Reactions | High atom and step economy, reduced reaction times. rsc.org | Can be challenging to control selectivity. | Design of new MCRs with predictable outcomes. |
Deeper Understanding of Intrinsic Reactivity and Selectivity for Precision Synthesis
A fundamental understanding of the intrinsic reactivity and selectivity of methyl hydroxycarbamate is essential for its application in precision synthesis. This involves elucidating how the molecule interacts with various reagents and under different reaction conditions. acs.org Factors influencing regioselectivity and stereoselectivity in reactions involving this compound will be a key area of investigation. researchgate.net
Researchers will likely employ advanced spectroscopic techniques and kinetic studies to probe reaction mechanisms in detail. rsc.orgresearchgate.net This knowledge will enable the development of highly selective transformations, allowing for the synthesis of complex molecules with specific functionalities. For instance, understanding the factors that govern the selectivity of copper-based catalysts in reactions could lead to more efficient processes for producing desired alcohols from ester hydrogenolysis. mdpi.comcsic.es The ability to control the outcome of reactions with precision is critical for applications in pharmaceuticals and fine chemicals.
Advanced Computational Approaches for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting molecular properties and elucidating reaction mechanisms. ucr.edunih.gov Future research on this compound will increasingly rely on advanced computational approaches to guide experimental work. nih.gov
Density functional theory (DFT) calculations and other quantum mechanical methods can be used to model reaction pathways, identify transition states, and predict the outcomes of different synthetic strategies. rsc.orgresearchgate.net These computational studies can provide valuable insights into the electronic and steric factors that govern the reactivity and selectivity of this compound. smu.eduresearchgate.net By predicting the most promising synthetic routes and catalyst designs, computational chemistry can significantly accelerate the research and development process, reducing the need for extensive trial-and-error experimentation. researchgate.netkaist.ac.kr
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis with flow chemistry and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing. mdpi.combeilstein-journals.org Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of multiple reaction steps. beilstein-journals.orgresearchgate.net
Automated synthesis platforms, often coupled with artificial intelligence and machine learning algorithms, can optimize reaction conditions in real-time, leading to higher yields and purity. syrris.com The application of these technologies to the synthesis of this compound and its derivatives could enable the rapid generation of compound libraries for screening in various applications. syrris.com This approach not only increases efficiency but also allows for a more systematic exploration of the chemical space around this versatile molecule.
Exploration of New Applications in Niche Chemical Fields and Emerging Technologies
While the current applications of carbamates are well-established, future research will undoubtedly uncover new and exciting uses for this compound in niche chemical fields and emerging technologies. researchgate.netmonash.edu Its unique chemical structure and reactivity may make it a valuable building block in the synthesis of novel polymers, functional materials, and bioactive compounds. mdpi.com
For instance, the principles of mechanochemistry, which involves chemical transformations induced by mechanical force, could be applied to develop solvent-free synthetic methods for this compound-based materials. monash.edu Furthermore, the growing field of bio-based chemicals and materials may present opportunities to utilize this compound in the development of sustainable products. dtu.dkresearchgate.net As emerging technologies in areas like materials science and chemical education continue to evolve, so too will the potential applications for this versatile compound. d-nb.infomdpi.com
Q & A
Q. What are the recommended safety protocols for handling methyl hydroxycarbamate in laboratory settings?
this compound requires strict safety measures due to potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles tested to standards like EN 166 (EU) or NIOSH (US) .
- Engineering controls: Work in a fume hood to minimize inhalation risks.
- Decontamination: Wash hands thoroughly after handling and dispose of contaminated materials via approved hazardous waste streams .
- Emergency procedures: For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention .
Q. Which analytical methods are most effective for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting carbamate derivatives. For example:
- Sample preparation: Use solid-phase extraction (SPE) to isolate this compound from matrices like plasma or tissue homogenates.
- Validation: Include calibration curves with internal standards (e.g., deuterated analogs) to ensure accuracy .
Q. How should this compound be stored to maintain stability during experiments?
- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis.
- Monitor pH in aqueous solutions (neutral pH recommended) and avoid prolonged exposure to moisture .
Advanced Research Questions
Q. What experimental approaches are used to study the metabolic activation and mutagenic potential of this compound?
Advanced studies often employ:
- In vitro assays: Liver microsomal incubations with NADPH to identify reactive metabolites (e.g., electrophilic intermediates).
- DNA adduct analysis: Use P-postlabeling or LC-MS to detect covalent DNA modifications, as demonstrated in studies on ethyl hydroxycarbamate analogs .
- Comparative mutagenicity: Ames tests with Salmonella strains (e.g., TA100) to compare potency with structurally related carbamates .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies may arise from variations in experimental models or exposure durations. Strategies include:
Q. What considerations are critical when designing studies to assess synergistic effects between this compound and other carcinogens?
Key factors:
- Dose sequencing: Pre-treat cells/animals with sub-threshold doses of co-carcinogens (e.g., nitrosamines) to evaluate potentiation.
- Endpoint selection: Measure biomarkers like γ-H2AX (DNA damage) and cytokine profiles to capture multi-modal effects .
Q. How can computational modeling predict the environmental fate of this compound?
- QSAR models: Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential.
- Molecular docking: Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. What structural modifications to this compound could reduce its carcinogenicity while retaining bioactivity?
- Backbone alkylation: Introduce methyl groups at the carbamate nitrogen to sterically hinder metabolic activation.
- Electron-withdrawing substituents: Add fluorine atoms to decrease electrophilicity of reactive intermediates, as seen in ethyl carbamate analogs .
Methodological and Reporting Guidelines
Q. How should researchers visualize complex data on this compound’s mechanisms for publication?
Q. What metadata standards are essential for sharing datasets on this compound?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
